3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane
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Overview
Description
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound features a spiro[5.5]undecane core with two octadecylsulfanylpropyl groups attached at the 3 and 9 positions. The presence of sulfur atoms and long alkyl chains imparts distinct chemical properties to this molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach starts with the preparation of the spiro[5.5]undecane core, followed by the introduction of the octadecylsulfanylpropyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons with reduced oxygen content.
Substitution: Halogenated derivatives or other functionalized compounds.
Scientific Research Applications
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for drug delivery systems due to its unique structure and ability to interact with biological membranes.
Industry: Utilized as an additive in polymers to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes or receptors. The long alkyl chains and sulfur atoms allow it to embed in lipid membranes, altering their properties and affecting cellular processes. The spiro structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Similar spiro structure but with oxygen atoms instead of sulfur.
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phenoxy groups instead of alkyl chains.
Pentaerythritol tetrakis(3-mercaptopropionate): Features multiple thiol groups and a different core structure.
Uniqueness
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its combination of long alkyl chains, sulfur atoms, and spiro structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
28946-82-9 |
---|---|
Molecular Formula |
C49H96O4S2 |
Molecular Weight |
813.4 g/mol |
IUPAC Name |
3,9-bis(2-octadecylsulfanylpropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C49H96O4S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-54-45(3)39-47-50-41-49(42-51-47)43-52-48(53-44-49)40-46(4)55-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h45-48H,5-44H2,1-4H3 |
InChI Key |
GPGOYJCQMQUQQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC(C)CC1OCC2(CO1)COC(OC2)CC(C)SCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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